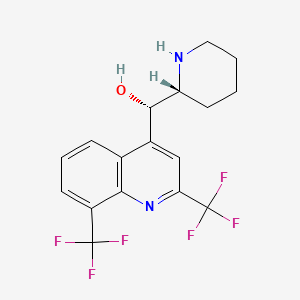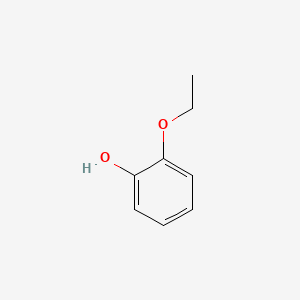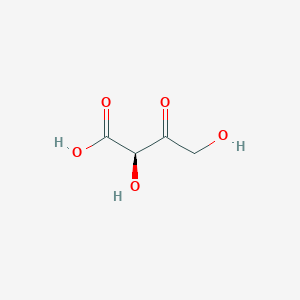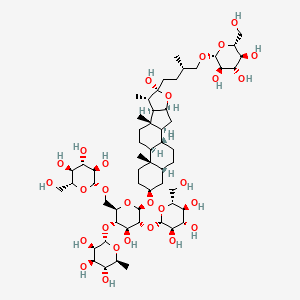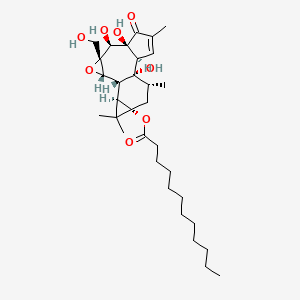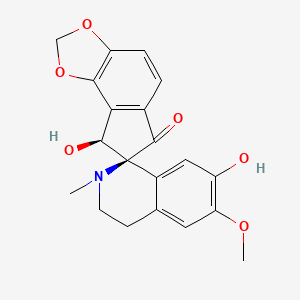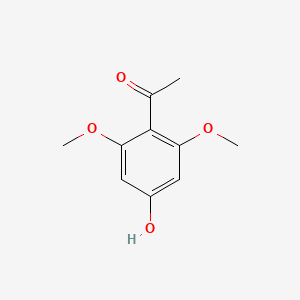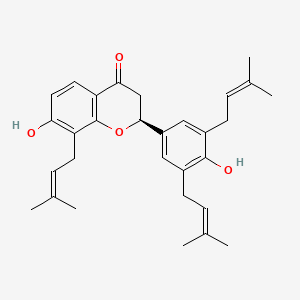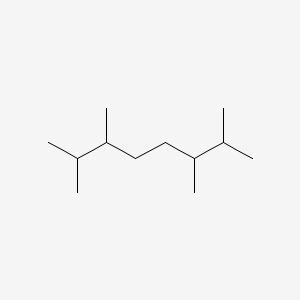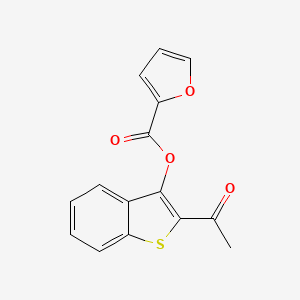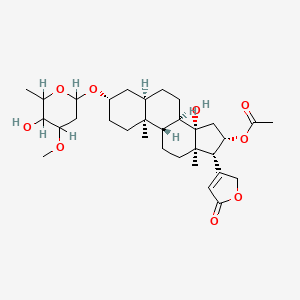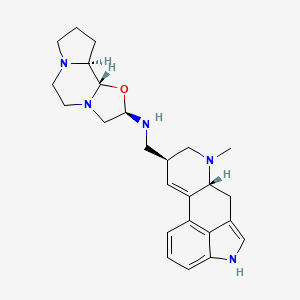![molecular formula C19H22N2OS B1204966 [4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)
[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione is a member of biphenyls.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis
Research by Nematollahi and Amani (2011) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, demonstrating the potential of [4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione in electrochemical applications (Nematollahi & Amani, 2011).
Synthesis of Novel Compounds
The research also includes the synthesis of unique compounds for potential therapeutic applications. Abbasi et al. (2019) synthesized a series of derivatives through a bi-step approach. They evaluated these compounds for their enzyme inhibitory activity and observed considerable inhibitory effects, highlighting the utility of this chemical in medicinal chemistry (Abbasi et al., 2019).
Development of Antipsychotic Agents
The compound's derivatives have been explored for their potential in developing antipsychotic medications. Norman et al. (1996) examined phthalimide and isoindolinone derivatives bridged to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl, evaluating their efficacy as potential antipsychotic agents. This study indicates the compound's relevance in psychiatric medication research (Norman et al., 1996).
Anti-inflammatory and Analgesic Research
Gökçe et al. (2005) explored the preparation of pyridazinone derivatives for their analgesic and anti-inflammatory activities. Their findings contribute to understanding the potential uses of [4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione derivatives in treating pain and inflammation (Gökçe et al., 2005).
Anticancer Activity
Amir et al. (2016) synthesized heteroleptic platinum(II) dithiocarbamates using a derivative of this compound and evaluated their in vitro anticancer activity. The study underscores the potential of these derivatives in developing cancer treatments (Amir et al., 2016).
Alzheimer's Disease Research
Hassan et al. (2018) synthesized multifunctional amides, which demonstrated enzyme inhibitory potentials and mild cytotoxicity. This research opens avenues for developing new drugs against Alzheimer's disease using [4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione derivatives (Hassan et al., 2018).
Propiedades
Nombre del producto |
[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione |
|---|---|
Fórmula molecular |
C19H22N2OS |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-phenylphenyl)methanethione |
InChI |
InChI=1S/C19H22N2OS/c22-15-14-20-10-12-21(13-11-20)19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,22H,10-15H2 |
Clave InChI |
BIMYXEOPJWEXBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C(=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



